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Introduction

Stearyltrimethylammonium chloride (STAC) is a cationic detergent that serves as an

effective reagent for the isolation of high-quality genomic DNA from various biological samples,

particularly plant tissues rich in polysaccharides and polyphenols. Similar to the well-

established reagent Cetyltrimethylammonium Bromide (CTAB), STAC facilitates the purification

of DNA by efficiently lysing cells, denaturing proteins, and removing contaminants. These

application notes provide detailed protocols and technical information for researchers,

scientists, and drug development professionals utilizing STAC in their DNA extraction

workflows.

Principle and Mechanism of Action

The STAC-based DNA extraction method leverages the cationic nature of the STAC molecule.

The positively charged headgroup of STAC interacts with the negatively charged phosphate

backbone of DNA, forming a stable DNA-STAC complex. This complex is soluble in the

extraction buffer under high-salt conditions. Concurrently, STAC aids in the disruption of cell

membranes and the denaturation of proteins.

Polysaccharides, which are common contaminants in plant DNA extracts, are insoluble in the

high-salt extraction buffer and are pelleted during centrifugation. Subsequent steps involving

organic solvents like chloroform further remove proteins and other lipophilic molecules. Finally,

the DNA-STAC complex is precipitated from the solution by lowering the salt concentration and
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adding alcohol (isopropanol or ethanol). The precipitated DNA is then washed and

resuspended in a suitable buffer.

Key Advantages of STAC-Based DNA Extraction:
Effective Lysis: Efficiently disrupts cell walls and membranes.

Removal of Contaminants: Particularly effective in removing polysaccharides and

polyphenols.

High-Quality DNA: Yields high molecular weight DNA suitable for downstream applications

such as PCR, sequencing, and restriction digestion.

Data Presentation: Comparison of DNA Extraction Methods

While direct comparative data for STAC is limited in published literature, the performance of the

chemically similar cationic detergent, CTAB, provides a strong benchmark. The following table

summarizes quantitative data from a study comparing different DNA extraction methods on

maize, a challenging plant sample.

DNA Extraction Method DNA Yield (ng/µL)
DNA Purity (A260/A280
Ratio)

CTAB-based Method 198.3 - 386.9[1] 1.6 - 2.0[1]

Qiagen DNeasy Plant Mini Kit
Not explicitly stated, but lower

than Mericon
1.2 - 1.95[1]

Modified Mericon Extraction 123 - 386.9[1] 1.6 - 1.8[1]

Note: The data presented is for the CTAB method, which is expected to have a similar

performance to the STAC method due to their structural and chemical similarities.

Experimental Protocols
Protocol 1: Standard STAC-Based DNA Extraction from
Plant Tissue
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This protocol is adapted from standard CTAB methods and is suitable for a wide range of plant

species.

Materials:

Stearyltrimethylammonium chloride (STAC)

2x STAC Extraction Buffer:

2% (w/v) STAC

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

1% (w/v) Polyvinylpyrrolidone (PVP) (optional, for high-polyphenol tissues)

0.2% (v/v) β-mercaptoethanol (add fresh before use)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

RNase A (10 mg/mL)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b087137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microcentrifuge

Procedure:

Sample Preparation:

Weigh 100-200 mg of fresh or frozen plant tissue.

Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar

and pestle.

Lysis:

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Add 1 mL of pre-warmed (60°C) 2x STAC Extraction Buffer with freshly added β-

mercaptoethanol.

Vortex vigorously to mix.

Incubate at 60°C for 30-60 minutes in a water bath with occasional swirling.[2][3]

Phase Separation:

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.

Mix gently by inversion for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 15 minutes at room temperature.[3]

DNA Precipitation:

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,

avoiding the interface and lower organic phase.

Add 0.7 volumes of ice-cold isopropanol.

Mix gently by inversion until a white, filamentous DNA precipitate is visible.
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Incubate at -20°C for at least 30 minutes (or overnight for higher yield).

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Washing:

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

Resuspension and RNA Removal:

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[2]

Store the purified DNA at -20°C.

Visualizations
Mechanism of STAC in DNA Extraction

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://opsdiagnostics.com/notes/protocols/ctab_protocol_for_plants.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Cell

Extraction Process

Cell Wall Cell Membrane Nucleus

DNA

Proteins

Polysaccharides

DNA-STAC Complex
(Soluble)

Organic Extraction
(Chloroform)

Denatured & Removed

Polysaccharide
Precipitation

STAC
(Cationic Detergent)

Forms Complex

Precipitates

Cell Lysis

Disrupts DNA Precipitation
(Isopropanol) Purified DNA

Click to download full resolution via product page

Caption: Mechanism of STAC-based DNA extraction.

Experimental Workflow for STAC DNA Extraction

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b087137?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Plant Tissue Sample

1. Grind Tissue
in Liquid Nitrogen

2. Lysis with
STAC Buffer (60°C)

3. Chloroform:Isoamyl
Alcohol Extraction

4. Centrifuge
(12,000 x g, 15 min)

5. Collect Aqueous Phase

6. Precipitate DNA
with Isopropanol (-20°C)

7. Centrifuge
(12,000 x g, 10 min)

8. Wash Pellet
with 70% Ethanol

9. Air-dry Pellet

10. Resuspend in TE Buffer
& Treat with RNase A

End:
Purified Genomic DNA

Click to download full resolution via product page

Caption: STAC DNA extraction workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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